molecular formula C12H8N2O2 B3721967 [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide CAS No. 5812-86-2

[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide

Cat. No.: B3721967
CAS No.: 5812-86-2
M. Wt: 212.20 g/mol
InChI Key: ISZWUJSQLGESSW-UHFFFAOYSA-N
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Description

[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide: is a chemical compound with the molecular formula C12H8N2O2 and a molecular weight of 212.20412 g/mol . This compound is known for its unique structure, which includes an indene-2-one moiety linked to a cyanamide group. It has various applications in scientific research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide can be achieved through multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in an aqueous medium under catalyst-free conditions . This green approach yields high purity products with good to excellent yields (73-98%) and short reaction times at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of environmentally benign solvents and conditions is emphasized to minimize waste and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the cyanamide moiety under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyanamides or related derivatives.

Mechanism of Action

The mechanism of action of [1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Properties

IUPAC Name

1-(1-hydroxy-3-oxoinden-2-yl)ethylidenecyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-7(14-6-13)10-11(15)8-4-2-3-5-9(8)12(10)16/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZWUJSQLGESSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)C1=C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50417144
Record name [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-86-2
Record name [1-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50417144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Reactant of Route 2
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Reactant of Route 3
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Reactant of Route 4
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Reactant of Route 5
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide
Reactant of Route 6
Reactant of Route 6
[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide

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